Safinamid-Verunreinigung 5
Übersicht
Beschreibung
Safinamide acid is a metabolite of safinamide, a drug primarily used as an add-on treatment for Parkinson’s disease. Safinamide acid is formed through the hydrolysis of safinamide and plays a crucial role in the pharmacokinetics of the parent compound. Safinamide itself is known for its multiple mechanisms of action, including the inhibition of monoamine oxidase B, modulation of calcium channels, and inhibition of glutamate release .
Wissenschaftliche Forschungsanwendungen
Safinamidsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wird hinsichtlich seiner Rolle im Metabolismus von Safinamid und seiner Auswirkungen auf verschiedene biologische Signalwege untersucht.
Industrie: Wird bei der Entwicklung und Qualitätskontrolle von pharmazeutischen Formulierungen mit Safinamid eingesetzt.
5. Wirkmechanismus
Safinamidsäure entfaltet seine Wirkung über mehrere Mechanismen:
Hemmung der Monoaminoxidase B: Safinamidsäure hemmt das Enzym Monoaminoxidase B, wodurch der Abbau von Dopamin reduziert und dessen Verfügbarkeit im Gehirn erhöht wird.
Modulation von Kalziumkanälen: Es moduliert spannungsabhängige Kalziumkanäle, wodurch die Neurotransmitterfreisetzung beeinflusst wird.
Hemmung der Glutamatfreisetzung: Safinamidsäure hemmt die Freisetzung von Glutamat, einem Neurotransmitter, der an Exzitotoxizität und Neurodegeneration beteiligt ist.
Ähnliche Verbindungen:
Selegilin: Ein weiterer Monoaminoxidase-B-Hemmer, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.
Rasagilin: Ähnlich wie Selegilin ist es ein selektiver Monoaminoxidase-B-Hemmer mit neuroprotektiven Eigenschaften.
Einzigartigkeit von Safinamidsäure:
Mehrere Wirkmechanismen: Im Gegensatz zu Selegilin und Rasagilin verfügt Safinamidsäure über zusätzliche Mechanismen, darunter die Modulation von Kalziumkanälen und die Hemmung der Glutamatfreisetzung.
Safinamidsäure zeichnet sich durch seine vielseitigen Wirkmechanismen und seine potenziellen therapeutischen Vorteile bei der Behandlung der Parkinson-Krankheit aus.
Wirkmechanismus
Target of Action
The primary target of the compound (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid, also known as Safinamide Impurity 5, is the enzyme monoamine oxidase B (MAO-B) . This enzyme plays a crucial role in the metabolism of dopamine, a neurotransmitter that is involved in the regulation of mood, attention, and motor control .
Mode of Action
(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid acts by inhibiting the activity of MAO-B . This inhibition is potent, selective, and reversible . By blocking the activity of MAO-B, the compound prevents the breakdown of dopamine, leading to an increase in the levels of this neurotransmitter .
Biochemical Pathways
The action of (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid affects the dopamine pathway . By inhibiting MAO-B, the compound increases the availability of dopamine . This leads to enhanced dopaminergic activity in the brain, which can help alleviate symptoms of conditions like Parkinson’s disease .
Pharmacokinetics
The compound (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid is rapidly absorbed, with peak plasma concentrations achieved within 2 to 4 hours . The total bioavailability of the compound is 95% .
Result of Action
The molecular and cellular effects of the action of (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid include an increase in dopamine levels and enhanced dopaminergic activity in the brain . This can result in improved motor control and mood regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of safinamide acid involves the hydrolysis of safinamide. The principal step is mediated by amidases, which have not been fully identified. The hydrolysis reaction typically occurs under mild acidic or basic conditions, leading to the formation of safinamide acid .
Industrial Production Methods: Industrial production of safinamide acid follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification and isolation of safinamide acid from its related impurities .
Types of Reactions:
Oxidation: Safinamide acid can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Safinamide acid can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include O-debenzylated safinamide and N-dealkylated amine, which are further oxidized to carboxylic acids .
Vergleich Mit ähnlichen Verbindungen
Selegiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Similar to selegiline, it is a selective monoamine oxidase B inhibitor with neuroprotective properties.
Uniqueness of Safinamide Acid:
Multiple Mechanisms of Action: Unlike selegiline and rasagiline, safinamide acid has additional mechanisms, including the modulation of calcium channels and inhibition of glutamate release.
Reversible Inhibition: Safinamide acid provides reversible inhibition of monoamine oxidase B, offering a different pharmacological profile compared to the irreversible inhibition by selegiline and rasagiline.
Safinamide acid stands out due to its multifaceted mechanisms of action and its potential therapeutic benefits in the treatment of Parkinson’s disease.
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-12(17(20)21)19-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,19H,10-11H2,1H3,(H,20,21)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBVXGARDCQQMQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160513-60-9 | |
Record name | (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160513609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-((4-((3-FLUOROBENZYL)OXY)BENZYL)AMINO)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2678L357C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.